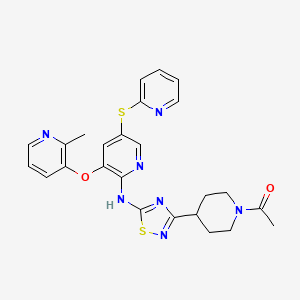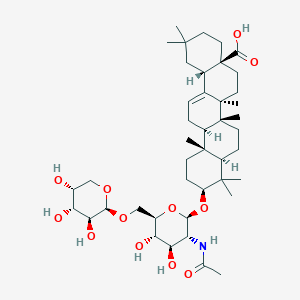
Amino-PEG16-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG16-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
1. Biomedical Applications
Amino-PEG16-acid has been explored for various biomedical applications, particularly in protein and peptide modification. The attachment of polyethylene glycol (PEG) to peptides and proteins, known as PEGylation, is a significant development in pharmaceutical research. This process enhances the stability and solubility of therapeutic proteins, thereby improving their pharmacological properties. For example, Morpurgo et al. (2002) studied the PEGylation of a somatostatin analogue, showing how the type and location of PEG grafting can affect the biological activity of peptides (Morpurgo et al., 2002). Similarly, Cho et al. (2011) reported on the clinical study of a biosynthetic protein produced using an expanded genetic code, which illustrated the utility of nonnative amino acids to optimize protein therapeutics (Cho et al., 2011).
2. Site-Specific Modification
Site-specific modification of proteins using this compound enhances the pharmacokinetics and pharmacodynamics of therapeutic agents. Nischan and Hackenberger (2014) highlighted the advancements in site-specific PEGylation, focusing on targeting canonical and noncanonical amino acids for improved therapeutic efficacy (Nischan & Hackenberger, 2014). Guo and Miao (2014) also emphasized the impact of different amino acid, hydrocarbon, and PEG linkers on targeting and imaging properties in melanoma (Guo & Miao, 2014).
3. Drug Delivery Systems
This compound plays a crucial role in the design of drug delivery systems. Stella et al. (2000) developed PEG-coated biodegradable nanoparticles coupled to folic acid, targeting tumoral cells, which demonstrates the potential of this compound in targeted drug delivery (Stella et al., 2000).
4. Genetic and Protein Engineering
The compound is also instrumental in genetic and protein engineering. Zhao et al. (2015) discussed the synthesis of well-defined protein-polymer conjugates, including PEG, for improved solubility, stability, and reduced immunogenicity in biomedical applications (Zhao et al., 2015). Park et al. (2002) explored the synthesis of sulfhydryl cross-linking PEG-peptides for gene delivery, showcasing the versatility of this compound in enhancing therapeutic gene delivery (Park et al., 2002).
properties
Molecular Formula |
C35H71NO18 |
|---|---|
Molecular Weight |
793.94 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C35H71NO18/c36-2-4-40-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-54-34-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-39-3-1-35(37)38/h1-34,36H2,(H,37,38) |
InChI Key |
DUZNPUJFSYZPLQ-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amino-PEG16-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-3-carboxy-2-[6-[8-(4,5,6,7-tetrabromobenzimidazol-1-yl)octanoylamino]hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B1192139.png)
![(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B1192141.png)
